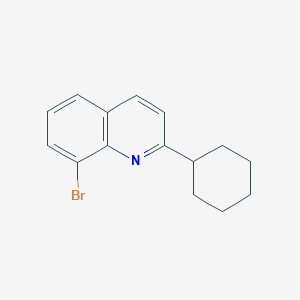
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of propiophenone, characterized by the presence of bromine, methyl, and hydroxy groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- can be achieved through several methods. One common approach involves the bromination of 3,4-dimethylphenol followed by a Friedel-Crafts acylation reaction with propionyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the acylation step can be carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-bromo-3,4-dimethyl-2-oxo-propiophenone.
Reduction: Formation of 5-bromo-3,4-dimethyl-2-hydroxypropiophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: The parent compound, lacking the bromine and hydroxy groups.
5-Bromo-2-hydroxypropiophenone: Similar structure but without the methyl groups.
3,4-Dimethylpropiophenone: Lacks the bromine and hydroxy groups.
Uniqueness
Propiophenone, 5-bromo-3,4-dimethyl-2-hydroxy- is unique due to the presence of both bromine and hydroxy groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
5384-03-2 |
|---|---|
Fórmula molecular |
C11H13BrO2 |
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-4-10(13)8-5-9(12)6(2)7(3)11(8)14/h5,14H,4H2,1-3H3 |
Clave InChI |
LTINARLTQHMYIB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C(=C1O)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)


![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)







![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)

